molecular formula C25H14Cl2O5 B12419980 TDP1 Inhibitor-2

TDP1 Inhibitor-2

Cat. No.: B12419980
M. Wt: 465.3 g/mol
InChI Key: QEOYHBDGERTIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TDP1 Inhibitor-2 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage. TDP1 plays a crucial role in the removal of topoisomerase I-DNA adducts, which are formed during the process of DNA replication and transcription. By inhibiting TDP1, this compound can enhance the efficacy of topoisomerase I inhibitors, making it a valuable compound in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TDP1 Inhibitor-2 typically involves multistep organic synthesis. One common approach is the Groebke-Blackburn-Bienayme multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide to form a heterocyclic compound. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce waste. The use of automated synthesis platforms can also streamline the production process .

Chemical Reactions Analysis

Types of Reactions

TDP1 Inhibitor-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can be tested for their biological activity to identify more potent inhibitors of TDP1 .

Scientific Research Applications

TDP1 Inhibitor-2 has a wide range of scientific research applications:

Mechanism of Action

TDP1 Inhibitor-2 exerts its effects by binding to the catalytic site of TDP1, thereby preventing the enzyme from hydrolyzing the phosphodiester bond between DNA and topoisomerase I. This inhibition leads to the accumulation of topoisomerase I-DNA adducts, which can induce cell death in rapidly dividing cancer cells. The molecular targets of this compound include the catalytic residues of TDP1, such as histidine, lysine, and asparagine, which are essential for the enzyme’s activity .

Properties

Molecular Formula

C25H14Cl2O5

Molecular Weight

465.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C25H14Cl2O5/c26-20-5-3-6-21(27)19(20)13-30-15-8-9-16-17(12-24(28)31-23(16)11-15)18-10-14-4-1-2-7-22(14)32-25(18)29/h1-12H,13H2

InChI Key

QEOYHBDGERTIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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